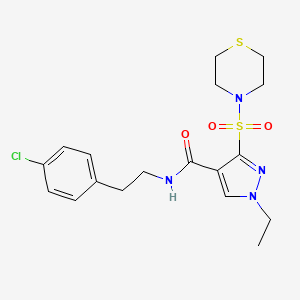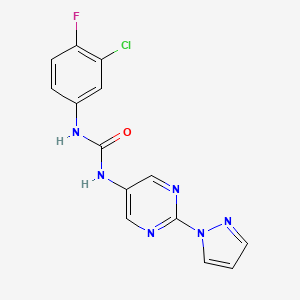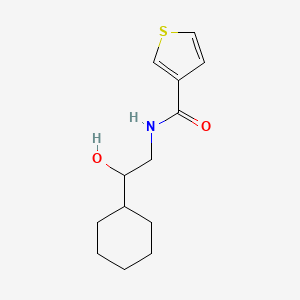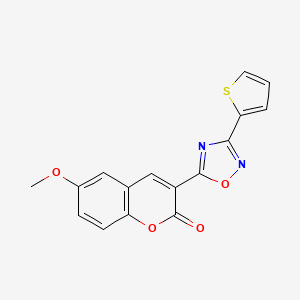
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their use as fungicides in agrochemicals and as inhibitors of protein kinases .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of pyrazole carboxylic acids with various amines in the presence of catalysts such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and bases like diisopropyl ethylamine . The process may include diversifying steps to optimize the functional groups on the pyrazole scaffold, which can significantly affect the biological activity of the final compound . The synthesis can also involve asymmetric methods to achieve the desired stereochemistry, as seen in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is important for the compound's activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as Fourier transform infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrography . Additionally, computational design and simulation analysis can predict the structure-activity relationship and help in understanding the drug's properties and effects on the human body . In some cases, the structure is further confirmed by X-ray analysis, as seen in the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, which includes the addition of a nucleophile, ring opening, and ring closure, followed by N-formylation . These reactions can lead to the formation of novel structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole core. The presence of fluorine, for example, can affect these properties and the biological activity of the compounds. Some fluorine-containing pyrazole carboxamides have been found to exhibit good nematocidal activity, highlighting the importance of these properties in the development of new agrochemicals .
Scientific Research Applications
Antiobesity and Appetite Suppression
Research into diaryl dihydropyrazole-3-carboxamides, which share a structural similarity to the compound of interest, has demonstrated significant in vivo antiobesity activity. These compounds have shown appetite suppression and body weight reduction in animal models, attributed to their CB1 antagonistic activity. This suggests a potential application in developing treatments for obesity (Srivastava et al., 2007).
Antimicrobial Activity
Compounds synthesized from similar pyrazole carboxamides have been evaluated for their antimicrobial activities. For example, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related molecules showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating their relevance in developing new antimicrobial agents (Sowmya et al., 2018).
Nematocidal Activity
A study on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed that while these compounds have weak fungicidal activity, some exhibit good nematocidal activity against M. incognita. This highlights their potential use in agriculture for controlling nematode infestations (Zhao et al., 2017).
Ethylene Biosynthesis Inhibition
Research involving pyrazinamide, a compound related to the chemical structure , has uncovered its ability to inhibit ethylene biosynthesis in plants. This function can decrease postharvest loss by delaying the ripening of fruits and senescence of flowers, suggesting a significant application in agriculture and food preservation (Sun et al., 2017).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S2/c1-2-22-13-16(17(24)20-8-7-14-3-5-15(19)6-4-14)18(21-22)28(25,26)23-9-11-27-12-10-23/h3-6,13H,2,7-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQFVDUPHYVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)
![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)
![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)
![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)


